N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)butyramide
Description
Properties
IUPAC Name |
N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-2-4-13(18)16-8-12-9-17(14(19)20-12)11-6-3-5-10(15)7-11/h3,5-7,12H,2,4,8-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQNRXWSFGHOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1CN(C(=O)O1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)butyramide typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound. For instance, 3-chlorophenylglycine can be reacted with ethyl chloroformate to form the oxazolidinone ring.
Introduction of the Butyramide Moiety: The oxazolidinone intermediate can then be reacted with butyric anhydride or butyryl chloride in the presence of a base such as triethylamine to introduce the butyramide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)butyramide has several notable applications:
Medicinal Chemistry
The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity. Research indicates it may have:
- Antimicrobial properties : Similar compounds have shown effectiveness against bacterial infections by inhibiting protein synthesis.
- Antitumor activity : Preliminary studies suggest potential anticancer effects through apoptosis induction in cancer cells.
Biological Studies
It is utilized in research to understand interactions with various biological targets, aiding in the elucidation of cellular pathways and mechanisms of action.
Chemical Biology
This compound is employed to explore its effects on cellular processes, including:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cell signaling modulation : It could influence signaling pathways critical for cell growth and differentiation.
Case Studies
Several case studies highlight the importance of this compound in research:
-
Antimicrobial Activity Study
- Researchers tested this compound against various bacterial strains, demonstrating significant inhibitory effects comparable to established antibiotics.
-
Cancer Research
- A study investigated the compound's ability to induce apoptosis in cancer cell lines. Results indicated that treatment led to increased markers of apoptosis, suggesting potential for development as an anticancer drug.
Mechanism of Action
The mechanism of action of N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)butyramide involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of functional proteins. This mechanism is similar to that of other oxazolidinone antibiotics, which target the 50S ribosomal subunit.
Comparison with Similar Compounds
Structural Analogues in the Oxazolidinone Class
(S)-N-[[3-[4-Fluoro-3-morpholinophenyl]-2-oxooxazolidin-5-yl]methyl]acetamide ()
- Core Structure: Oxazolidinone ring.
- Substituents: 4-Fluoro-3-morpholinophenyl at the 3-position; acetamide at the 5-position.
- Activity : Demonstrates broad-spectrum antibacterial activity against gram-positive and gram-negative pathogens .
- The shorter acetamide chain (vs. butyramide) may reduce lipophilicity, affecting membrane penetration and bioavailability.
Table 1: Structural Comparison of Oxazolidinone Derivatives
Thiazolidine Derivatives with 3-Chlorophenyl Substituents ()
Thiazolidine-2,4-dione derivatives share functional similarities with oxazolidinones, such as heterocyclic cores and amide linkages. Two notable analogs include:
(Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide: Activity: Inhibits nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) in LPS-induced macrophages (IC50 = 45.6 µM) .
5-Benzylidenethiazolidine-2,4-dione derivatives: Activity: Potent iNOS inhibition (IC50 = 8.66 µM) .
Key Comparisons:
- Core Structure: Thiazolidine vs. oxazolidinone. The thiazolidine ring contains sulfur, which may alter electronic properties and binding interactions.
- Substituents : The 3-chlorophenyl group is common, but the presence of methoxymethyl or benzylidene groups in thiazolidines introduces steric and electronic variations.
- Activity: Thiazolidines exhibit anti-inflammatory activity via iNOS inhibition, whereas oxazolidinones are primarily antibacterial.
Table 2: Inhibitory Activity of Heterocyclic Derivatives
| Compound | Core Structure | IC50 (iNOS/NO Inhibition) | Reference |
|---|---|---|---|
| (Z)-N-(3-Chlorophenyl)-...acetamide | Thiazolidine | 45.6 µM | |
| 5-Benzylidenethiazolidine-2,4-dione | Thiazolidine | 8.66 µM | |
| Aspirin | Salicylate | 3.0 mM |
Butyramide Derivatives with Variable Alkyl Chains ()
A series of sulfamoylphenyl-tetrahydrofuran derivatives with varying amide chains (butyramide to heptanamide) were synthesized :
- General Structure : (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkanamide.
- Key Observations :
Q & A
Q. What synthetic methodologies are recommended for preparing N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)butyramide, and what are critical reaction conditions?
- Methodology : Use a multi-step approach involving: (i) Formation of the oxazolidinone ring via cyclization of a chlorophenyl-substituted precursor under alkaline conditions. (ii) Introduction of the butyramide group via nucleophilic acyl substitution, employing butyryl chloride and a tertiary amine (e.g., triethylamine) in anhydrous dichloromethane. (iii) Purification via column chromatography (e.g., methanol/dichloromethane gradient) to isolate the product. Key parameters include temperature control (0°C for exothermic steps) and moisture-free conditions to avoid side reactions .
Q. How can researchers optimize the characterization of this compound using spectroscopic and chromatographic techniques?
- Methodology :
- NMR : Analyze - and -NMR spectra to confirm the oxazolidinone ring (δ ~170–175 ppm for carbonyl) and butyramide linkage (amide proton δ ~10 ppm).
- Mass Spectrometry : Use ESI-HRMS to verify molecular weight and fragmentation patterns.
- HPLC : Assess purity (>98%) under reversed-phase conditions with UV detection at 254 nm.
- Cross-reference spectral data with structurally analogous oxazolidinone derivatives .
Q. What experimental designs are suitable for evaluating its physicochemical properties (e.g., solubility, stability)?
- Methodology :
- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) at 25°C.
- Stability : Conduct accelerated degradation studies under thermal (40–60°C) and photolytic (ICH Q1B guidelines) conditions, monitoring degradation products via LC-MS .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., antioxidant vs. pro-oxidant effects) be resolved in mechanistic studies?
- Methodology : (i) Use dose-response assays (e.g., DPPH/ABTS for antioxidants) to identify concentration-dependent activity shifts. (ii) Pair with ROS detection assays (e.g., DCFH-DA) to differentiate redox mechanisms. (iii) Validate results across multiple cell lines or in vitro models to rule out context-specific effects. Statistical tools like ANOVA with post-hoc tests can identify significant outliers .
Q. What strategies are effective for studying its environmental fate and degradation pathways?
- Methodology :
- Abiotic Degradation : Expose the compound to UV light or oxidizing agents (e.g., ) in simulated environmental matrices (water, soil), analyzing breakdown products via GC-MS.
- Biotic Degradation : Use microbial consortia from contaminated sites to assess biodegradation potential under aerobic/anaerobic conditions.
- QSAR Modeling : Predict persistence and bioaccumulation using software like EPI Suite, cross-validated with experimental data .
Q. How can computational tools elucidate its potential as a pharmacophore in drug design?
- Methodology :
- Molecular Docking : Screen against target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial activity) using AutoDock Vina.
- ADMET Prediction : Use SwissADME or ADMETLab to forecast bioavailability, CYP450 interactions, and toxicity.
- SAR Analysis : Compare with oxazolidinone antibiotics (e.g., linezolid) to identify structural motifs critical for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
